molecular formula C12H12N2O2P2 B14320400 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione CAS No. 106644-16-0

2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione

Cat. No.: B14320400
CAS No.: 106644-16-0
M. Wt: 278.18 g/mol
InChI Key: WVCFBPGCDVXQBC-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is a unique organophosphorus compound characterized by its distinctive diazadiphosphetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione typically involves the reaction of diphenylphosphinic chloride with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazadiphosphetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is unique due to its diazadiphosphetidine ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications.

Properties

CAS No.

106644-16-0

Molecular Formula

C12H12N2O2P2

Molecular Weight

278.18 g/mol

IUPAC Name

2,4-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine 2,4-dioxide

InChI

InChI=1S/C12H12N2O2P2/c15-17(11-7-3-1-4-8-11)13-18(16,14-17)12-9-5-2-6-10-12/h1-10H,(H2,13,14,15,16)

InChI Key

WVCFBPGCDVXQBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)NP(=O)(N2)C3=CC=CC=C3

Origin of Product

United States

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